molecular formula C20H17N3S B5105116 2-(3,4-dihydro-2H-quinolin-1-yl)-4-(1H-indol-3-yl)-1,3-thiazole

2-(3,4-dihydro-2H-quinolin-1-yl)-4-(1H-indol-3-yl)-1,3-thiazole

Cat. No.: B5105116
M. Wt: 331.4 g/mol
InChI Key: PEULKRYAANXJNP-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-2H-quinolin-1-yl)-4-(1H-indol-3-yl)-1,3-thiazole is a complex organic compound that features a quinoline, indole, and thiazole moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-quinolin-1-yl)-4-(1H-indol-3-yl)-1,3-thiazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Moiety: Starting from aniline derivatives, cyclization reactions can be employed to form the quinoline ring.

    Indole Synthesis: The indole ring can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines.

    Thiazole Formation: The thiazole ring can be formed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole and quinoline moieties.

    Reduction: Reduction reactions could be used to modify the quinoline ring, potentially converting it to a tetrahydroquinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds containing quinoline, indole, and thiazole moieties are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, such compounds might be explored for their potential as anticancer, antimicrobial, or anti-inflammatory agents.

Industry

In industry, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for compounds like 2-(3,4-dihydro-2H-quinolin-1-yl)-4-(1H-indol-3-yl)-1,3-thiazole would depend on their specific biological targets. They might interact with enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dihydro-2H-quinolin-1-yl)-4-(1H-indol-3-yl)-1,3-oxazole
  • 2-(3,4-dihydro-2H-quinolin-1-yl)-4-(1H-indol-3-yl)-1,3-imidazole

Uniqueness

The uniqueness of 2-(3,4-dihydro-2H-quinolin-1-yl)-4-(1H-indol-3-yl)-1,3-thiazole lies in its specific combination of quinoline, indole, and thiazole moieties, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)-4-(1H-indol-3-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3S/c1-4-10-19-14(6-1)7-5-11-23(19)20-22-18(13-24-20)16-12-21-17-9-3-2-8-15(16)17/h1-4,6,8-10,12-13,21H,5,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEULKRYAANXJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=NC(=CS3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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